molecular formula C5H8ClN3 B1282235 5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole CAS No. 84804-69-3

5-(Chloromethyl)-1,3-dimethyl-1H-1,2,4-triazole

Cat. No. B1282235
Key on ui cas rn: 84804-69-3
M. Wt: 145.59 g/mol
InChI Key: PDVSHBCOEGYRQB-UHFFFAOYSA-N
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Patent
US07148226B2

Procedure details

The title compound was prepared by a modification of a reported method (Kuebel, B. DE 3118258, Dec. 2, 1982): A 2 L-round bottomed flask equipped with a magnetic stirrer was charged with acetamidine hydrochloride (94.5 g, 1.0 mol) and methanol (500 mL). Methylhydrazine (50.0 g, 1.1 mol) was added slowly via a dropping funnel over 30 min at room temperature under nitrogen blanket. After 2 d, the solvent was removed in vacuo, and the resulting residue triturated with ethyl acetate, filtered, and washed with ethyl acetate (3×400 mL). After drying the residue in a vacuum oven at 50° C., the crude intermediate amidrazone, N′-methylethanehydrazonamide hydrochloride (109.8 g) was used directly in the next step. This intermediate (109.8 g) was suspended in dichloromethane (400 mL), cooled to 0–5° C., and treated slowly with triethylamine (100.2 g) at this temperature. Chloroacetyl chloride (103.7 g, 1.02 mol) was added slowly over 30 min at 0–5° C. via a dropping funnel. The reaction mixture was allowed to warm to room temperature and stirred for 18 h under nitrogen blanket. The solvent was then removed under reduced pressure, affording a residue (432.6 g) containing the N-chloroacetyl amidrazone intermediate. Polyphosphoric acid, PPA (400 g) was added to this material in a 2 L-3 necked flask, which was equipped with an overhead stirrer, a water condenser and a thermometer. The reaction mixture was stirred and heated at 120–130° C. for 4 h. Upon cooling to 80° C., water (400 mL) was added slowly and stirring continued for an additional 2 h. Aqueous NaOH (100 g/150 mL) was used to adjust the pH from 3 to 9. The organic material was extracted with chloroform (4×1 L), and the resulting solution treated with activated charcoal, dried with Na2SO4, filtered, and evaporated carefully. The dark oily residue thus obtained was extracted with a mixture of ether (700 mL) and pentane (300 mL) to separate the product from insoluble impurities. The yellow supernatant was decanted and the solvent removed carefully in vacuo (30° C. and ˜10 Torr), affording 60.0 g (46% overall) of the title product as an oil (95% pure by NMR).
Quantity
94.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Methylhydrazine
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
103.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[C:2]([NH2:5])(=[NH:4])[CH3:3].[CH3:6][NH:7]N.[Cl:9][CH2:10][C:11](Cl)=O>CO>[Cl:9][CH2:10][C:11]1[N:7]([CH3:6])[N:5]=[C:2]([CH3:3])[N:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
94.5 g
Type
reactant
Smiles
Cl.C(C)(=N)N
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Methylhydrazine
Quantity
50 g
Type
reactant
Smiles
CNN
Step Three
Name
Quantity
103.7 g
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 h under nitrogen blanket
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2 L-round bottomed flask equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue triturated with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ethyl acetate (3×400 mL)
CUSTOM
Type
CUSTOM
Details
After drying the residue in a vacuum oven at 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0–5° C.
ADDITION
Type
ADDITION
Details
treated slowly with triethylamine (100.2 g) at this temperature
CUSTOM
Type
CUSTOM
Details
The solvent was then removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
ClCC1=NC(=NN1C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 432.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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